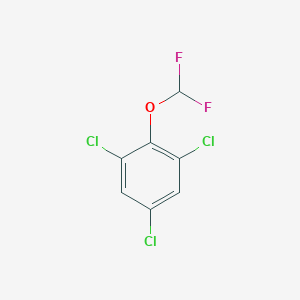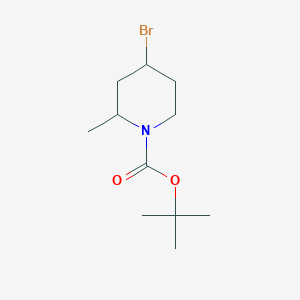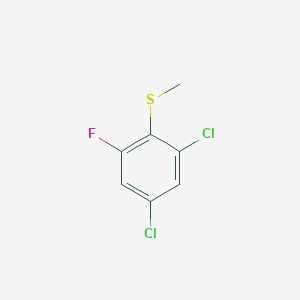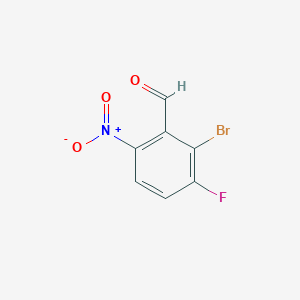
1,3,5-Trichloro-2-(difluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trichloro-2-(difluoromethoxy)benzene is a chemical compound with the CAS Number: 1261457-01-5 . It has a molecular weight of 247.46 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H3Cl3F2O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H .作用机制
Trifluoromethylbenzene acts as a Lewis acid, meaning that it can form a bond with a lone pair of electrons on an atom or molecule. It is also a strong nucleophile, meaning that it can react with electron-rich molecules. Additionally, it is an electrophile, meaning that it can react with electron-poor molecules.
Biochemical and Physiological Effects
Trifluoromethylbenzene has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria, fungi, and viruses. Additionally, it has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes. It has also been shown to have an effect on the metabolism of certain drugs, as well as the absorption, distribution, metabolism, and excretion of certain drugs.
实验室实验的优点和局限性
Trifluoromethylbenzene has several advantages and limitations for lab experiments. One advantage is that it is a relatively non-toxic compound. Additionally, it is relatively easy to synthesize and is readily available from chemical suppliers. A limitation is that it is a volatile liquid, meaning that it can easily evaporate. Additionally, it is flammable and can be explosive when exposed to heat or flame.
未来方向
The future applications of 1,3,5-Trichloro-2-(difluoromethoxy)benzenehylbenzene are numerous. One potential application is in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, it could be used to synthesize new heterocyclic compounds, such as pyridines, quinolines, and indoles. It could also be used as a reagent in the synthesis of organic compounds or as a solvent for various reactions. Additionally, it could be used to study the biochemical and physiological effects of 1,3,5-Trichloro-2-(difluoromethoxy)benzenehylbenzene on various organisms. Finally, it could be used to study the metabolism and excretion of certain drugs.
合成方法
Trifluoromethylbenzene can be synthesized via a variety of methods. The most common method is the reaction of 1,3,5-trichlorobenzene with difluoromethylmagnesium bromide. This reaction yields 1,3,5-Trichloro-2-(difluoromethoxy)benzenehylbenzene as a side product. Other methods include the reaction of 1,3,5-trichlorobenzene with difluoromethylchloride, the reaction of 1,3,5-trichlorobenzene with difluoromethylsulfonyl chloride, and the reaction of 1,3,5-trichlorobenzene with difluoromethyl sulfate.
科学研究应用
Trifluoromethylbenzene has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds and as a solvent for various reactions. Additionally, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles.
属性
IUPAC Name |
1,3,5-trichloro-2-(difluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F2O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPCCHWEPZKXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B6314367.png)
![2-{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]thio}nicotinic acid, Triethylamine (1:1)](/img/structure/B6314379.png)











